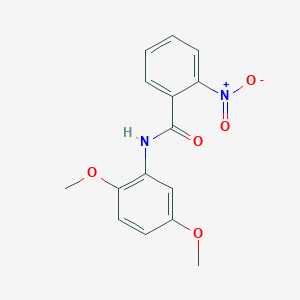
2-(2-chlorophenyl)-3-(2-hydroxyphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone compounds involves multiple steps starting from simple precursors. One study describes the synthesis and crystal structure of a new quinazolinone compound closely related to the chemical formula, demonstrating the orthorhombic crystal structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the chemical formula, has been analyzed through methods such as X-ray diffraction, revealing intricate details about their crystallography and molecular interactions. One example involves the detailed examination of a quinazolinone derivative's crystal structure, highlighting the two-dimensional network structure it forms (Yong, 2005).
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Quinazolinone derivatives have been synthesized and evaluated for their analgesic properties. Compounds with a 4(3H)-quinazolinone ring structure have shown significant analgesic activities, with some achieving higher efficacy than standard analgesic drugs in experimental models. This highlights their potential as novel analgesics for pain management (Osarumwense Peter Osarodion, 2023).
Chemical Sensing
Quinazolinone derivatives exhibit unique photophysical properties, making them suitable for chemical sensing applications. For instance, a specific derivative has been used as a fluorescent chemical sensor for Fe3+, showcasing excellent selectivity and sensitivity. This application demonstrates the potential of quinazolinone compounds in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).
Antioxidant Properties
Research into 2-substituted quinazolin-4(3H)-ones has revealed their potent antioxidant activities. Structure-activity relationship studies indicate that the presence of hydroxyl groups significantly enhances their antioxidant effectiveness, suggesting these derivatives could be beneficial in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Hydrogen Peroxide Detection
A novel fluorescent probe based on quinazolinone has been developed for the detection of hydrogen peroxide (H2O2). This probe offers a high sensitivity and a linear response range, making it suitable for applications in food safety and clinical diagnostics (Z. Cai et al., 2015).
Corrosion Inhibition
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies show these compounds effectively prevent corrosion, with efficiencies that increase with concentration. This application is vital for materials protection in industrial processes (N. Errahmany et al., 2020).
Catalysis
Quinazolinone-based compounds have been used as catalysts in the synthesis of other quinazolinones, demonstrating high efficiency and selectivity. This catalytic application is significant for the development of pharmaceuticals and fine chemicals (M. Dadgar & N. Kalkhorani, 2015).
Luminescent Materials and Bioimaging
Recent studies highlight the luminescence properties of quinazolinone derivatives, making them promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their biocompatibility and efficiency offer potential applications in bioimaging and diagnostics (Zhiming Xing et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3-(2-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20(25)23(19)17-11-5-6-12-18(17)24/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWPMZLEPDBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-3-(2-hydroxyphenyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)
![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)
![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)